Sagittatoside A

Vue d'ensemble

Description

Ce composé est connu pour ses diverses activités biologiques, notamment ses effets anti-inflammatoires, antioxydants, antitumoraux et immunomodulateurs . Il a suscité un intérêt considérable dans les domaines de la médecine traditionnelle chinoise et de la recherche sur les produits naturels en raison de ses larges actions pharmacologiques .

Applications De Recherche Scientifique

Sagittatoside A has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

Sagittatoside A, a natural compound isolated from traditional Chinese herb Yinyanghuo (Herba Epimdii), primarily targets the Estrogen/progestogen Receptor . It selectively activates the estrogen response element (ERE)-luciferase activity via ERα .

Mode of Action

This compound interacts with its primary target, the Estrogen/progestogen Receptor, by selectively activating the estrogen response element (ERE)-luciferase activity via ERα . This interaction results in changes in the receptor’s activity, which can have downstream effects on various cellular processes.

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the Estrogen/progestogen Receptor and its downstream effects . The compound’s interaction with the receptor can influence various cellular processes, including cell growth, differentiation, and apoptosis .

Pharmacokinetics

It is known that the compound undergoes metabolism in the liver . The metabolic stability of this compound was determined after incubation with different kinds of liver microsomes

Result of Action

This compound has been found to induce apoptosis in HepG2 cells, a type of liver cancer cell . It influences the expression of key proteins, including Bax, Bcl-2, Caspase-3, and Caspase-9 . These proteins play crucial roles in the process of apoptosis, a form of programmed cell death.

Action Environment

The action of this compound can be influenced by environmental factors, particularly those related to metabolism. For instance, the compound’s ability to induce apoptosis in HepG2 cells can be affected by liver microsome incubation, which simulates the metabolic environment of the liver . After metabolic incubation, this compound could still induce apoptosis due to less metabolic elimination .

Analyse Biochimique

Biochemical Properties

Sagittatoside A plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to increase the Bax/Bcl-2 ratio and cause a significant increase in caspase-9 and caspase-3 expression .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been found to induce apoptosis in HepG2 cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been found to induce the intrinsic apoptosis pathway .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at high concentrations, this compound can induce apoptosis

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La Sagittatoside A peut être préparée efficacement à partir de l'épimédine A par une hydrolyse enzymatique en deux phases aqueuse-organique recyclable . Le système est constitué d'acétate de propyle et d'un tampon HAc-NaAc (pH 4,5) contenant de la β-dextranase/épimédine A. L'hydrolyse est effectuée à 60°C pendant 1 heure, ce qui entraîne l'hydrolyse complète de l'épimédine A en this compound, avec 95,02 % du produit transféré en phase organique . Cette méthode conserve 90 % de son activité initiale après sept cycles d'hydrolyse et est plus simple que l'hydrolyse enzymatique conventionnelle .

Méthodes de production industrielle

La production industrielle de this compound suit des principes similaires à la synthèse en laboratoire mais à plus grande échelle. L'utilisation d'une hydrolyse enzymatique en deux phases aqueuse-organique recyclable et intégrée est particulièrement avantageuse pour les applications industrielles en raison de son efficacité et de sa génération minimale de sous-produits .

Analyse Des Réactions Chimiques

Types de réactions

La Sagittatoside A subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Ces réactions sont essentielles pour modifier le composé afin d'améliorer ses activités biologiques ou d'étudier ses propriétés dans différents environnements .

Réactifs et conditions courants

Oxydation : Des oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés pour oxyder la this compound.

Réduction : Des réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés pour réduire la this compound.

Substitution : Les réactions de substitution impliquent souvent des nucléophiles tels que les halogénures ou les amines en conditions basiques.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire divers dérivés oxydés, tandis que la réduction peut produire des formes réduites de this compound. Les réactions de substitution peuvent entraîner la formation de différents dérivés substitués .

Applications de la recherche scientifique

La this compound a un large éventail d'applications de recherche scientifique :

Mécanisme d'action

La this compound exerce ses effets par le biais de diverses cibles moléculaires et voies. Elle est connue pour induire l'apoptose en régulant les protéines clés de la voie intrinsèque, notamment Bax, Bcl-2, Caspase-3 et Caspase-9 . De plus, il a été démontré qu'elle interagissait avec des voies spécifiques impliquées dans le métabolisme osseux, ce qui en fait un agent thérapeutique potentiel pour l'ostéoporose .

Comparaison Avec Des Composés Similaires

La Sagittatoside A est souvent comparée à d'autres flavonoïdes glycosides présents dans l'Epimedium, tels que l'icariine, le baohuoside I et l'épimédine C . Bien que ces composés partagent des activités biologiques similaires, la this compound est unique dans sa structure moléculaire spécifique et l'efficacité de ses méthodes de préparation . Le tableau suivant met en évidence les similitudes et les différences :

| Composé | Plante source | Activités biologiques | Caractéristiques uniques |

|---|---|---|---|

| This compound | Espèces d'Epimedium | Anti-inflammatoire, antioxydant, antitumoral | Préparation efficace, haute bioactivité |

| Icariine | Espèces d'Epimedium | Anti-inflammatoire, santé osseuse | Largement étudié, plusieurs dérivés |

| Baohuoside I | Espèces d'Epimedium | Anti-inflammatoire, hépatoprotecteur | Effets hépatoprotecteurs spécifiques |

| Epimedin C | Espèces d'Epimedium | Anti-inflammatoire, antioxydant | Toxicité hépatique potentielle |

Conclusion

La this compound est un composé polyvalent et biologiquement actif qui présente un potentiel important dans divers domaines de la recherche scientifique. Ses méthodes de préparation efficaces et ses activités biologiques uniques en font un composé précieux pour des études et des applications plus approfondies.

Propriétés

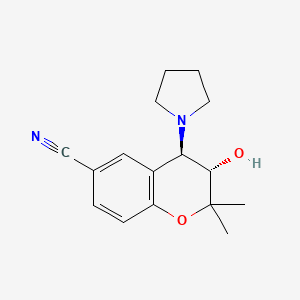

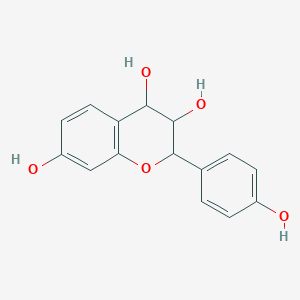

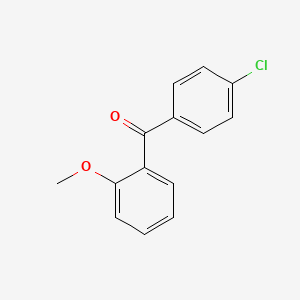

IUPAC Name |

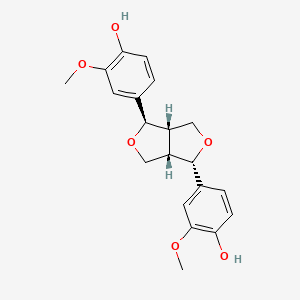

3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40O15/c1-13(2)5-10-17-18(35)11-19(36)21-24(39)30(28(46-29(17)21)15-6-8-16(43-4)9-7-15)47-33-31(26(41)22(37)14(3)44-33)48-32-27(42)25(40)23(38)20(12-34)45-32/h5-9,11,14,20,22-23,25-27,31-38,40-42H,10,12H2,1-4H3/t14-,20+,22-,23+,25-,26+,27+,31+,32-,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COHHGQPQHHUMDG-WVQJJEIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)OC5C(C(C(C(O5)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

676.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is Sagittatoside A and where is it found?

A1: this compound is a secondary flavonol glycoside found in Epimedii Folium, also known as Herba Epimedii, a traditional Chinese herb. [, , ] It is considered a rare compound with promising bioactivities. [, ]

Q2: How does this compound compare to other similar compounds in Epimedii Folium in terms of bioactivity?

A3: this compound demonstrates better in vivo bioactivities compared to epimedin A, a more abundant compound in Epimedii Folium. [] While icariin is considered a primary bioactive component, studies have shown that this compound and its related compounds exhibit significant anti-osteoporosis activity. []

Q3: What are the potential therapeutic applications of this compound?

A4: Research suggests that this compound holds promise in addressing osteoporosis. Studies in ovariectomized rats indicate it may help improve bone metabolism and strength. [] Additionally, it demonstrates potential in inhibiting osteoclastogenesis, a crucial process in osteoporosis development. []

Q4: What is the mechanism of action of this compound in relation to bone health?

A5: Although the exact mechanism is still under investigation, studies suggest this compound may influence several pathways related to bone metabolism. It appears to increase osteoprotegerin protein expression while reducing receptor activator of nuclear factor-κB ligand protein expression, suggesting a role in regulating bone resorption. [] Furthermore, it may be involved in the FoxO signaling pathway, MAPK signaling pathway, and TNF signaling pathway, all of which are implicated in bone health. []

Q5: How is this compound metabolized in the body?

A6: While research on this compound metabolism is ongoing, studies in rats identified 17 metabolites in plasma, bile, urine, and feces. The primary metabolic pathways include hydrolysis, hydrogenation, hydroxylation, dehydrogenation, demethylation, decarbonylation, and conjugation with glucuronic acid and various sugars. []

Q6: What are the limitations of the current research on this compound?

A8: Much of the research on this compound's therapeutic potential is in its early stages, primarily conducted in vitro or in animal models. [, ] More comprehensive studies, including clinical trials, are needed to confirm its efficacy and safety in humans. Additionally, further research is necessary to fully understand its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its long-term effects.

Q7: What analytical techniques are used to study this compound?

A9: Several analytical techniques are employed, including high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), for separation, identification, and quantification. [, , , ] Ultra-performance liquid chromatography coupled with quadrupole-time-of-flight mass spectrometry (UPLC-QTOF-MS) is used for metabolite profiling. [] Nuclear magnetic resonance (NMR) spectroscopy is crucial for structural characterization. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(5S)-5-methyl-2-propan-2-ylcyclohexyl] acetate](/img/structure/B1631618.png)